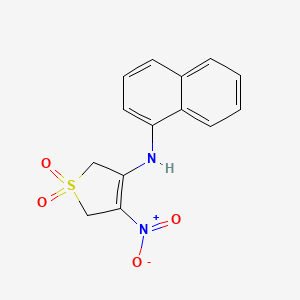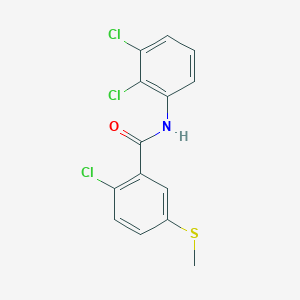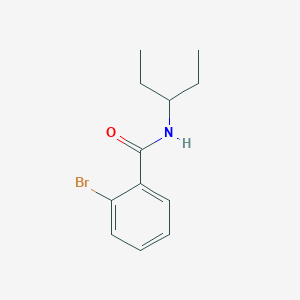
N-cycloheptyl-2-naphthamide
Descripción general
Descripción
N-cycloheptyl-2-naphthamide (CH-7N) is a synthetic compound that has gained significant attention in scientific research due to its ability to modulate the activity of ion channels. CH-7N has been found to be a potent and selective blocker of the voltage-gated potassium channel Kv1.3, which is expressed in immune cells and plays a critical role in the immune response. In
Aplicaciones Científicas De Investigación
Anionic Cyclisations and Synthesis Techniques
- Cyclisation of Naphthamides: A study on N-tert-butyl-N-benzyl-1-naphthamide showed that it undergoes cyclisation to a tricyclic enolate, which reacts diastereoselectively with electrophiles to form 2,3,3a,9b-tetrahydro-1H-benzo[e]isoindol-1-ones. This represents the first example of an anionic cyclisation onto an aromatic ring (Ahmed, Clayden, & Rowley, 1998).
- Nicholas Reactions in Synthesis: The Nicholas reaction chemistry of 2,7-dioxygenated naphthalenes has been applied in the synthesis of cyclohepta[de]napthalenes and microstegiol, highlighting the versatility of naphthamide derivatives in organic synthesis (Taj & Green, 2010).
Applications in Material Science
- Naphthalene Diimides in Material Science: Naphthalene diimides (NDIs), closely related to naphthamides, have been extensively studied for their applications in supramolecular chemistry, sensors, molecular switching devices, and catalysis. These compounds also show promise in areas like artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).
Chemical Properties and Reactions
- Dearomatising Cyclisation: The dearomatizing cyclization of lithiated 1-naphthamides with chiral auxiliaries has been studied, leading to the asymmetric synthesis of compounds with potential pharmaceutical applications (Bragg, Clayden, Bladon, & Ichihara, 2001).
- Formation of Atropisomers: Research on the addition of lithiated N,N-dialkyl-l-naphthamides to aldehydes indicates the formation of stable atropisomers, which are of interest in stereoselective synthesis (Bowles, Clayden, & Tomkinson, 1995).
Biological and Medicinal Applications
- Antibacterial and Anticancer Activities: A study on 2-naphthamide derivatives investigated their antibacterial, antifungal, and anticancer activities, highlighting their potential in biomedical applications. These compounds showed promising results in inhibiting various cancer cell lines and bacterial strains (Pham & Truong, 2022).
Photochemistry and Solid-State Chemistry
- Photocyclisation of Naphthamides: The photocyclisation of N-cinnamoyl-1-naphthamides in solid-state and solution was studied, revealing unique cyclisation patterns influenced by the substituents and solvent conditions (Kohmoto et al., 1996).
Propiedades
IUPAC Name |
N-cycloheptylnaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c20-18(19-17-9-3-1-2-4-10-17)16-12-11-14-7-5-6-8-15(14)13-16/h5-8,11-13,17H,1-4,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKVJNRGLMNGAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptylnaphthalene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711815.png)


![1-[(2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711845.png)

![2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5711857.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711864.png)

![N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5711897.png)
![1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5711905.png)
